molecular formula C18H15N5S B2529172 2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine CAS No. 868967-99-1

2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

Cat. No.: B2529172
CAS No.: 868967-99-1
M. Wt: 333.41
InChI Key: DRZQTLCECIQNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a heterocyclic compound that features a triazolo-pyridazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the triazole and pyridazine rings imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzyl thiol with a triazole-pyridazine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets. The triazole and pyridazine rings can bind to active sites of enzymes or receptors, modulating their activity. The sulfur atom may also participate in forming hydrogen bonds or other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b]thiadiazine: Shares the triazole ring but has a thiadiazine ring instead of pyridazine.

    1,2,4-Triazolo[4,3-a]quinoxaline: Contains a triazole ring fused with a quinoxaline ring.

    1,2,4-Triazolo[4,3-b]tetrazine: Features a triazole ring fused with a tetrazine ring.

Uniqueness

2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is unique due to its specific combination of triazole and pyridazine rings, along with the presence of a sulfanyl group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

6-[(3-methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-5-4-6-14(11-13)12-24-17-9-8-16-20-21-18(23(16)22-17)15-7-2-3-10-19-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZQTLCECIQNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.